(R)-4-硝基苯基 2-((叔丁氧羰基)氨基)-3-苯基丙酸酯

描述

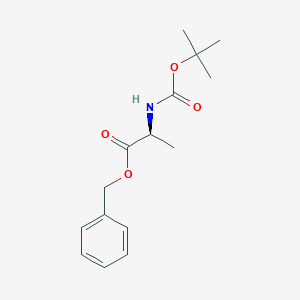

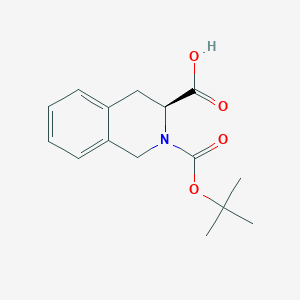

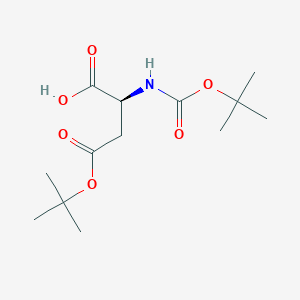

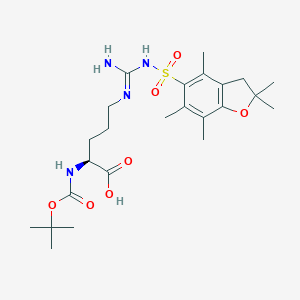

“®-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate” is a complex organic compound. It contains a nitrophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a phenylpropanoate group . The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions.

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through methods such as catalytic asymmetric reduction and Hoffmann rearrangement .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the nitrophenyl group, the Boc protected amino group, and the phenylpropanoate group would all contribute to the overall structure .

Chemical Reactions Analysis

The Boc group is a common protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, compounds with a Boc protected amino group typically have a molecular weight of around 200 g/mol .

科学研究应用

Synthesis of Boc Derivatives of Amino Acids

- Scientific Field: Organic Chemistry

- Application Summary: Boc derivatives of amino acids are synthesized using di-tert-butyl pyrocarbonate . These derivatives are important intermediates in peptide synthesis .

- Methods of Application: The process involves the reaction of amino acids with di-tert-butyl pyrocarbonate under specific conditions . The conditions of the reactions influence the yield of the desired product .

- Results: The study aimed to optimize and individualize the process. The influence of reaction conditions on the synthesis yield of Boc derivatives of amino acids was studied .

Synthesis of Key Intermediate for Biotin

- Scientific Field: Biochemistry

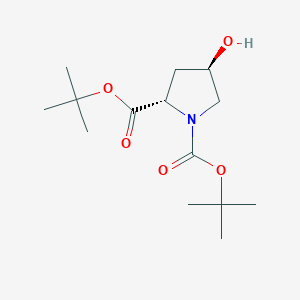

- Application Summary: “®-methyl 2- ((tert-butoxycarbonyl) amino)-3- ((tert-butyldimethylsilyl) thio) propanoate”, a key intermediate of the natural product Biotin, was synthesized from L-cystine . Biotin is a water-soluble vitamin involved in the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .

- Methods of Application: The synthesis included esterification, protection of amine and thiol, and was carried out in three steps .

- Results: The overall yield of the synthesis from L-cystine was 67% .

Synthesis of ®-Methyl 2-((Tert-Butoxycarbonyl)Amino)-3-((Tert-Butyldimethylsilyl)Thio)Propanoate

- Scientific Field: Biochemistry

- Application Summary: This compound is a key intermediate of the natural product Biotin, which is a water-soluble vitamin involved in an essential part of the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .

- Methods of Application: The synthesis included esterification, protection of amine and thiol, and was carried out in three steps .

- Results: The overall yield of the synthesis from L-cystine was 67% .

Synthesis of ®-2-((Tert-Butoxycarbonyl)Amino)Propyl Methanesulfonate

- Scientific Field: Organic Chemistry

- Application Summary: ®-2-((tert-butoxycarbonyl)amino)propyl methanesulfonate is a useful research compound. Its molecular formula is C9H19NO5S and its molecular weight is 253.32 g/mol.

- Methods of Application: This compound is synthesized using specific organic chemistry reactions.

Synthetic Applications and Methodology Development of Chan–Lam Coupling

- Scientific Field: Organic Chemistry

- Application Summary: The Chan–Lam coupling is a cross-coupling reaction that involves the reaction of an organoboron compound, a nitrogen or oxygen nucleophile, and a copper(II) salt . This reaction is used in the synthesis of various organic compounds, including tert-butoxycarbonyl derivatives of amino acids .

- Methods of Application: The reaction conditions, such as the choice of solvent and temperature, can significantly affect the yield of the desired product .

- Results: The study aimed to optimize the process and study the influence of reaction conditions on the synthesis yield .

Preparation of ®-2-((tert-butoxycarbonyl)amino)propyl methanesulfonate

- Scientific Field: Organic Chemistry

- Application Summary: ®-2-((tert-butoxycarbonyl)amino)propyl methanesulfonate is a useful research compound. Its molecular formula is C9H19NO5S and its molecular weight is 253.32 g/mol.

- Methods of Application: This compound is synthesized using specific organic chemistry reactions.

安全和危害

未来方向

属性

IUPAC Name |

(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIWWFMMLBBICG-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426953 | |

| Record name | Boc-D-Phe-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate | |

CAS RN |

16159-70-9 | |

| Record name | Boc-D-Phe-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate](/img/structure/B558389.png)